molecular formula C26H25BrClN3O B2812680 (3-(4-bromophenyl)-5-(4-(diethylamino)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)(2-chlorophenyl)methanone CAS No. 391890-52-1

(3-(4-bromophenyl)-5-(4-(diethylamino)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)(2-chlorophenyl)methanone

Cat. No. B2812680
CAS RN: 391890-52-1
M. Wt: 510.86
InChI Key: QUWZQWHDGRKSCB-UHFFFAOYSA-N
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Description

(3-(4-bromophenyl)-5-(4-(diethylamino)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)(2-chlorophenyl)methanone is a useful research compound. Its molecular formula is C26H25BrClN3O and its molecular weight is 510.86. The purity is usually 95%.
BenchChem offers high-quality (3-(4-bromophenyl)-5-(4-(diethylamino)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)(2-chlorophenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(4-bromophenyl)-5-(4-(diethylamino)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)(2-chlorophenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

A notable study involved the microwave-assisted synthesis of novel pyrazoline derivatives, which were evaluated for their anti-inflammatory and antibacterial activities. This method proved to be efficient, yielding higher product quantities in shorter reaction times while being environmentally friendly. Among the synthesized compounds, certain derivatives exhibited significant anti-inflammatory activity. Additionally, molecular docking results suggested these compounds could serve as molecular templates for further anti-inflammatory drug development (Ravula et al., 2016).

Structural Characterization and Activity

Another study focused on the synthesis and crystal structures of pyrazoline compounds, revealing the dihedral angles formed between the pyrazole and substituted phenyl rings. Such structural insights are crucial for understanding the compound's conformation and its potential interactions in biological systems (Loh et al., 2013).

Antimicrobial and Anticancer Agents

Further research on pyrazole derivatives, including those with structural similarities to the compound , highlighted their potential as antimicrobial and anticancer agents. The compounds were synthesized and showed promising activity against various bacterial strains and cancer cell lines, underscoring their potential for therapeutic applications (Hafez et al., 2016).

Molecular Docking and Antimicrobial Activity

Moreover, studies involving molecular docking and spectroscopic analysis have provided insights into the interaction mechanisms of these compounds with biological targets, further supporting their antimicrobial efficacy. For instance, a detailed investigation into the molecular structure, spectroscopic characteristics, and antimicrobial activity of certain pyrazoline derivatives has illuminated their potential as effective antibacterial and antifungal agents (Sivakumar et al., 2021).

properties

IUPAC Name

[5-(4-bromophenyl)-3-[4-(diethylamino)phenyl]-3,4-dihydropyrazol-2-yl]-(2-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25BrClN3O/c1-3-30(4-2)21-15-11-19(12-16-21)25-17-24(18-9-13-20(27)14-10-18)29-31(25)26(32)22-7-5-6-8-23(22)28/h5-16,25H,3-4,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWZQWHDGRKSCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=CC=C3Cl)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(4-bromophenyl)-5-(4-(diethylamino)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)(2-chlorophenyl)methanone

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